molecular formula C10H9NO2 B1373138 4-isocyanato-3,4-dihydro-2H-1-benzopyran CAS No. 1333810-95-9

4-isocyanato-3,4-dihydro-2H-1-benzopyran

Cat. No. B1373138
CAS RN: 1333810-95-9
M. Wt: 175.18 g/mol
InChI Key: AXOVCCFEDUFHIU-UHFFFAOYSA-N
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Description

4-Isocyanato-3,4-dihydro-2H-1-benzopyran, also known as 4-isocyanatochromane, is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-isocyanato-3,4-dihydro-2H-1-benzopyran is 1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Isocyanato-3,4-dihydro-2H-1-benzopyran is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Potassium Channel Activators

Research has shown that certain derivatives of 2H-1-benzopyran, like 4-Heterocyclyloxy-2H-1-benzopyran, have been tested for oral antihypertensive activity in spontaneously hypertensive rats. These compounds, including some pyridyloxy and pyridazinyloxy compounds, have demonstrated significant antihypertensive activities, indicating their potential as potassium channel activators (Bergmann et al., 1990).

Cytotoxic Compounds

Benzopyran derivatives, including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, have been isolated from the fungus Phellinus igniarius. These compounds have shown in vitro selective cytotoxicity against human lung and liver cancer cell lines, suggesting their use in cancer research and therapy (Mo et al., 2004).

Catalyst in Chemical Synthesis

TiO2 NPs-Coated Carbone Nanotubes have been used as a green and efficient catalyst for the synthesis of [1]benzopyrano[b][1]benzopyran-6-ones and xanthenols, involving 4-hydroxy-2H-1-benzopyran-2-one as a reactant. This method highlights the role of 2H-1-benzopyran derivatives in facilitating environmentally friendly chemical reactions (Abdolmohammadi, 2018).

Antihypertensive Agents

Several studies have synthesized and evaluated benzopyran derivatives for their antihypertensive activities. These compounds, particularly 4-(cyclic amido)-2H-1-benzopyran-3-ols, have been tested in spontaneously hypertensive rats and shown promising results as antihypertensive agents (Ashwood et al., 1986).

Coronary Vasodilators

3,4-dihydro-2H-1-benzopyran-3-ol derivatives have been synthesized and found to exhibit selective coronary vasodilation, suggesting their potential use in cardiovascular therapy. These compounds demonstrate the ability to increase coronary blood flow without significantly affecting systemic blood pressure or heart rate (Cho et al., 1996).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301, H311, H331, and H334 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-isocyanato-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOVCCFEDUFHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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